beta-L-Ara4N-lipid A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

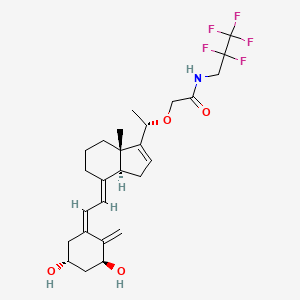

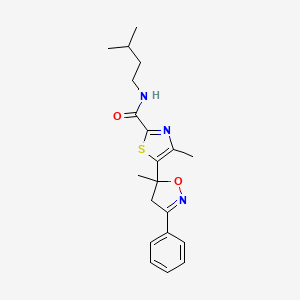

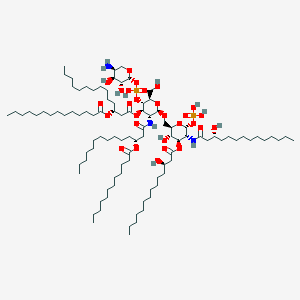

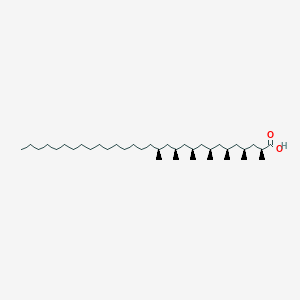

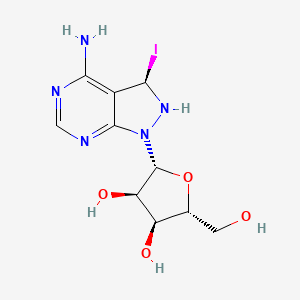

Beta-L-Ara4N-lipid A (E. coli) is a beta-L-Ara4N-lipid A that is isolated from E. coli. It has a role as an Escherichia coli metabolite. It is a beta-L-Ara4N-lipid A, a dodecanoate ester and a tetradecanoate ester. It derives from a lipid A (E. coli). It is a conjugate acid of a beta-L-Ara4N-lipid A(2-) (E. coli).

科学的研究の応用

Role in Polymyxin Resistance

Beta-L-Ara4N-lipid A plays a crucial role in the maintenance of polymyxin resistance in Escherichia coli and Salmonella typhimurium. The attachment of the cationic sugar 4-amino-4-deoxy-l-arabinose (l-Ara4N) to lipid A is essential for this resistance. Research has identified the inner membrane enzyme ArnT as responsible for adding l-Ara4N moieties to lipid A or its precursors, an important step in the development of antibiotic resistance in these bacteria (Trent et al., 2001).

Enzymatic Biosynthesis Pathway

The enzymatic pathway for the biosynthesis of l-Ara4N-modified lipid A involves multiple enzymes. One key enzyme, ArnA, is bifunctional and necessary for the formation of UDP-l-Ara4N, a precursor in the biosynthesis of l-Ara4N-modified lipid A. This step is vital for maintaining polymyxin resistance and l-Ara4N modification in these bacteria (Breazeale et al., 2005).

Transfer to Lipid A in the Periplasm

The transfer of l-Ara4N to lipid A occurs in the periplasm, as evidenced by the identification of undecaprenyl phosphate-alpha-l-Ara4N. This compound donates l-Ara4N units to lipid A, establishing a new enzymatic pathway by which Gram-negative bacteria can acquire antibiotic resistance (Trent et al., 2001).

Chemical Synthesis for Immunomodulatory Potential

Beta-L-Ara4N-lipid A has been synthesized chemically to study its structural features and immunomodulatory potential. This research aids in understanding the pro-inflammatory activity of Lipid A in bacteria like Burkholderia, which is significant for bacterial virulence and resistance to antibiotic treatment (Hollaus et al., 2015).

Impact on Antibiotic Resistance and Bacterial Survival

The modification of lipid A with beta-L-Ara4N is a survival strategy for Gram-negative bacteria, leading to resistance against antibiotics and contributing to bacterial virulence. The research on the structure and function of enzymes involved in this modification process, such as ArnB, provides valuable insights for developing strategies against bacterial resistance (Lee & Sousa, 2014).

特性

製品名 |

beta-L-Ara4N-lipid A |

|---|---|

分子式 |

C99H187N3O28P2 |

分子量 |

1929.5 g/mol |

IUPAC名 |

[(2R,3S,4R,5R,6R)-2-[[(2R,3R,4R,5S,6R)-5-[[(2R,3R,4S,5S)-5-amino-3,4-dihydroxyoxan-2-yl]oxy-hydroxyphosphoryl]oxy-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-4-yl] (3R)-3-hydroxytetradecanoate |

InChI |

InChI=1S/C99H187N3O28P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-86(109)123-79(66-60-54-48-42-35-29-23-17-11-5)72-88(111)127-96-90(102-84(107)71-78(65-59-53-47-41-34-28-22-16-10-4)122-85(108)67-61-55-49-43-36-30-24-18-12-6)97(124-81(73-103)94(96)128-132(118,119)130-99-93(114)91(112)80(100)74-120-99)121-75-82-92(113)95(126-87(110)70-77(105)64-58-52-46-40-33-27-21-15-9-3)89(98(125-82)129-131(115,116)117)101-83(106)69-76(104)63-57-51-45-39-32-26-20-14-8-2/h76-82,89-99,103-105,112-114H,7-75,100H2,1-6H3,(H,101,106)(H,102,107)(H,118,119)(H2,115,116,117)/t76-,77-,78-,79-,80+,81-,82-,89-,90-,91+,92-,93-,94-,95-,96-,97-,98-,99-/m1/s1 |

InChIキー |

YMFWPVNDZMQXAY-ZHOUPIGSSA-N |

異性体SMILES |

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O[C@@H]2[C@@H]([C@H]([C@H](CO2)N)O)O)CO)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)OC2C(C(C(CO2)N)O)O)CO)OCC3C(C(C(C(O3)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 1H-indole-3-carboxylate](/img/structure/B1255240.png)

![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/no-structure.png)

![(5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine](/img/structure/B1255243.png)

![(1S,18S,22S,24S,26S,19R,20R,21R,23R,25R)-19,22,23-Triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.0<1,21>.0<3,24>.0<7,12>]hexacosa-7,9,11-trien-20-yl acetate](/img/structure/B1255250.png)

![1H-Indol-5-ol, 3-[2-(5-hydroxy-1H-indol-3-yl)-5-pyrimidinyl]-](/img/structure/B1255253.png)